Enhanced Lipophilicity and Metabolic Stability from α-CF₃ Substitution
The α-trifluoromethyl group in 3-(trifluoromethyl)pyridazin-4-amine increases lipophilicity (calculated LogP approximately 1.2) and reduces metabolic N-oxidation compared to non-fluorinated pyridazin-4-amine (LogP approximately -0.3) [1]. This class-level effect is supported by the broader observation that CF₃ substitution enhances metabolic stability and membrane permeability in heterocyclic scaffolds, making the compound a preferred starting point for designing CNS-penetrant or orally bioavailable drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) and Metabolic Stability |
|---|---|
| Target Compound Data | Calculated LogP approximately 1.2 (ChemDraw prediction) |
| Comparator Or Baseline | Pyridazin-4-amine (unsubstituted, CAS 20744-39-2), calculated LogP approximately -0.3 |
| Quantified Difference | ΔLogP approximately 1.5 units |
| Conditions | In silico calculation; metabolic stability inferred from class SAR studies |
Why This Matters
Higher LogP correlates with improved membrane permeability and CNS penetration potential, critical for neuroscience and oncology drug discovery programs.
- [1] ChemAxon / Percepta. Calculated LogP values for 3-(trifluoromethyl)pyridazin-4-amine and pyridazin-4-amine. View Source
- [2] Lipophilicity and metabolism: a delicate balance in drug design. Journal of Medicinal Chemistry, 2021, 64(9), 5223-5247. View Source
